molecular formula C21H26N4O3S B2882060 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide CAS No. 1030105-99-7

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide

Cat. No.: B2882060
CAS No.: 1030105-99-7
M. Wt: 414.52
InChI Key: ARRDMEXGYYOLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-benzothiadiazine 1,1-dioxide core linked via a propanamide chain to a 3-[ethyl(phenyl)amino]propyl substituent. The benzothiadiazine dioxide moiety is associated with diverse biological activities, including enzyme inhibition and receptor modulation, as seen in structurally related pharmaceuticals .

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-[3-(N-ethylanilino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3S/c1-2-25(17-9-4-3-5-10-17)16-8-15-22-21(26)14-13-20-23-18-11-6-7-12-19(18)29(27,28)24-20/h3-7,9-12H,2,8,13-16H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARRDMEXGYYOLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide is a member of the benzothiadiazine family and has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C₁₈H₃₁N₃O₄S
  • Molecular Weight : 373.53 g/mol

The compound features a benzothiadiazine core with a dioxido group and an amide linkage that contributes to its biological activity.

Antiviral Activity

Research has shown that derivatives of benzothiadiazines exhibit potent inhibitory activity against Hepatitis C Virus (HCV) RNA-dependent RNA polymerase. A notable study identified structural analogs that inhibited HCV polymerase enzymatic activity and replication in Huh-7 cells, suggesting that modifications to the quinolinone ring can enhance antiviral potency .

Ion Channel Inhibition

In vitro studies have demonstrated that compounds related to this class exhibit significant inhibitory effects on ion channels such as Kv1.3. For instance, specific analogs showed comparable potency to known inhibitors like PAP-1 under IonWorks patch clamp assay conditions . This suggests potential applications in treating autoimmune diseases where Kv1.3 plays a critical role.

Structure-Activity Relationships (SAR)

A detailed analysis of SAR has revealed that various substituents on the benzothiadiazine ring significantly influence biological activity. For example:

  • Substituents : The presence of electron-donating or withdrawing groups affects the compound's ability to interact with target proteins.
  • Positioning of Functional Groups : The position of functional groups on the benzothiadiazine scaffold can modulate potency and selectivity towards specific biological targets.

Case Study 1: Hepatitis C Inhibition

A study published in Journal of Medicinal Chemistry highlighted a series of 3-(1,1-dioxido-2H-benzothiadiazin-3-yl)-4-hydroxyquinolinones as potent HCV polymerase inhibitors. Compound 130 was identified as having excellent potency in biochemical assays and showed promise for further clinical development .

Case Study 2: Kv1.3 Channel Modulation

Another study focused on the synthesis and evaluation of N-{3-[ethyl(phenyl)amino]propyl} derivatives which demonstrated significant Kv1.3 inhibition. These findings underscore the therapeutic potential of this compound class in managing conditions associated with ion channel dysregulation .

Comparison with Similar Compounds

Core Heterocycle Modifications

Benzothiadiazine Dioxide vs. Pyranone/Phenolic Groups (Compound A11)

  • Target Compound : The benzothiadiazine dioxide core may confer selectivity toward sulfur-binding enzymes (e.g., kinases or phosphatases) due to its polarizable sulfone group.
  • A11 (): Features pyranone and phenolic groups, which are associated with antioxidant and anti-inflammatory properties. A11 inhibits cancer cell migration via DNAJA1/mutant p53 pathways, suggesting a distinct mechanism compared to benzothiadiazine derivatives .

Benzothiadiazine Dioxide vs. Naphthyridinone ()

  • Compound: Combines benzothiadiazine dioxide with a naphthyridinone ring, increasing molecular complexity (MW 463.52 vs. ~450 estimated for the target compound). The naphthyridinone may enhance π-π stacking interactions in biological targets .

Side Chain Variations

Ethyl(phenyl)amino Propyl vs. Methyl(phenyl)amino Propyl (A11)

  • Ethyl may also improve metabolic stability over methyl due to reduced oxidation susceptibility.

Propanamide Linker vs. Thiadiazole ()

  • ’s 1,3,4-thiadiazole-2-amine derivative lacks the propanamide linker, reducing flexibility but increasing rigidity for targeted binding. The thiadiazole’s electron-deficient ring may engage in unique dipole interactions .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Water Solubility Key Functional Groups
Target Compound ~450 2.8 Moderate Benzothiadiazine dioxide, propanamide
A11 () ~500 3.2 Low Pyranone, phenolic, propanamide
Compound 463.52 3.5 Low Naphthyridinone, benzothiadiazine dioxide
Compound 455.56 4.1 Very Low Dihydroisoquinoline, methoxyphenyl
  • The target compound’s benzothiadiazine dioxide group improves solubility compared to more lipophilic analogs like A11. However, the ethyl(phenyl)amino group may reduce aqueous solubility relative to simpler amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.